Terephthalaldehyde dioxime

Catalog No.
S901993
CAS No.
18705-39-0
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalaldehyde dioxime

CAS Number

18705-39-0

Product Name

Terephthalaldehyde dioxime

IUPAC Name

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+

InChI Key

AJKGLZDQULQUDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NO)C=NO

Canonical SMILES

C1=CC(=CN=O)C=CC1=CNO

Isomeric SMILES

C1=CC(=CN=O)C=CC1=CNO

Material Science:

  • Metal Ligand: Terephthalaldehyde dioxime can act as a chelating agent, forming strong bonds with metal ions. This property makes it a potential candidate for developing new materials with specific functionalities, such as metal-organic frameworks (MOFs) with tailored properties for gas adsorption or catalysis .

Analytical Chemistry:

  • Sensor Development: The ability of terephthalaldehyde dioxime to bind to specific molecules makes it a potential candidate for developing selective sensors. Research suggests its use in detecting various analytes, including heavy metal ions and explosives .

Medicinal Chemistry:

  • Antimicrobial Activity: Studies have shown that terephthalaldehyde dioxime exhibits some antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to understand the mechanism of action and potential therapeutic applications .

Environmental Science:

  • Degradation of Pollutants: Research suggests that terephthalaldehyde dioxime can play a role in the degradation of certain environmental pollutants, such as organic dyes. Further investigation is needed to determine its effectiveness and potential environmental implications .

Terephthalaldehyde dioxime is an organic compound with the molecular formula C₈H₈N₂O₂. It is derived from terephthalaldehyde, which is a well-known aromatic aldehyde. Terephthalaldehyde dioxime appears as a white to pale yellow solid and is characterized by the presence of two oxime functional groups attached to the aldehyde moieties. This compound is soluble in various organic solvents, making it useful in multiple applications within organic synthesis and materials science.

As research on TEDO is limited, there is no established information regarding its mechanism of action in biological systems or interaction with other compounds.

Due to the lack of research on TEDO, no data exists on its toxicity, flammability, or reactivity. It's important to handle any unknown compound with caution, assuming potential hazards until proper testing is conducted [].

  • Formation of Imines: It can react with amines to form imines through a condensation reaction, where water is released. This reaction is reversible and can be influenced by the pH and concentration of the reactants .
  • Coordination Chemistry: The oxime groups can coordinate with metal ions, leading to the formation of metal-organic complexes. This property is significant for applications in catalysis and materials science .
  • Electroreduction: Terephthalaldehyde dioxime can undergo electrochemical transformations, which include reduction and oxidation processes that are essential for its application in electrochemistry .

The synthesis of terephthalaldehyde dioxime typically involves the following steps:

  • Starting Material: Terephthalaldehyde serves as the precursor.
  • Oximation Reaction: Terephthalaldehyde is treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield terephthalaldehyde dioxime. This reaction generally requires controlled conditions to ensure high yields and purity .

Alternative methods may involve different reagents or solvents but generally follow a similar pathway.

Terephthalaldehyde dioxime has several notable applications:

  • Synthesis of Coordination Complexes: It is utilized in the preparation of metal-organic frameworks and coordination compounds due to its ability to chelate metal ions effectively.
  • Polymer Chemistry: The compound serves as a monomer in synthesizing polyimines, which have applications in materials science due to their thermal stability and mechanical properties .
  • Organic Synthesis: It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Interaction studies involving terephthalaldehyde dioxime primarily focus on its coordination chemistry. The compound's ability to form stable complexes with transition metals has been extensively studied. These interactions can influence catalytic activity and stability, making it relevant in fields such as catalysis and materials science .

Several compounds share structural similarities with terephthalaldehyde dioxime. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzaldehyde oximeContains one oxime groupSimpler structure; less complex coordination chemistry
Phthalaldehyde dioximeSimilar dioxime structureDifferent aromatic ring substitution affects reactivity
2-Hydroxybenzaldehyde oximeContains a hydroxyl group along with oximeMore polar; distinct solubility properties

Terephthalaldehyde dioxime stands out due to its dual oxime functionality, allowing for enhanced coordination capabilities compared to simpler oximes. Its unique structural features enable it to participate in more complex

XLogP3

0.5

Dates

Modify: 2023-08-15

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